molecular formula C6H8N2O3 B2555346 3-(1-Aminoethyl)isoxazole-4-carboxylic acid CAS No. 1334494-67-5

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

Cat. No.: B2555346
CAS No.: 1334494-67-5
M. Wt: 156.141
InChI Key: YZZKJHBZSNMNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminoethyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This compound is characterized by the presence of an aminoethyl group attached to the isoxazole ring at the 1-position and a carboxylic acid group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isoxazole-4-carboxylic acid as the starting material.

  • Amination Reaction: The isoxazole-4-carboxylic acid undergoes an amination reaction where an aminoethyl group is introduced to the 1-position of the isoxazole ring. This can be achieved using reagents such as ethylamine or ammonia in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The aminoethyl group can be oxidized to form an amino group, resulting in the formation of this compound.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol, resulting in the formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.

  • Substitution: The isoxazole ring can undergo substitution reactions where different functional groups are introduced to the ring structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of this compound.

  • Reduction: Formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.

  • Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

3-(1-Aminoethyl)isoxazole-4-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Isoxazole-4-carboxylic acid

  • 3-(1-Aminoethyl)aniline

  • 1-Aminoethyl-3-methylimidazolium bromide

  • 3-(1-Aminoethyl)nonanedioic acid

Properties

IUPAC Name

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKJHBZSNMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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